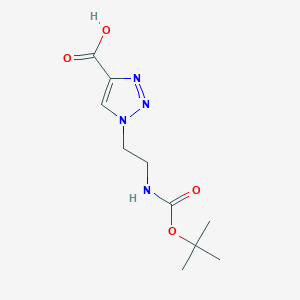

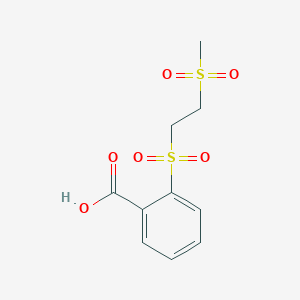

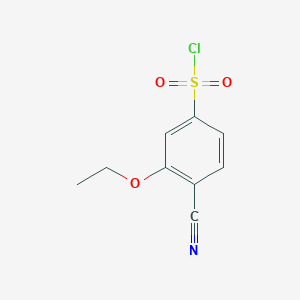

![molecular formula C16H17BrClNO B1525635 5-溴[1,1'-联苯]-2-基 3-吡咯烷基醚盐酸盐 CAS No. 1220032-81-4](/img/structure/B1525635.png)

5-溴[1,1'-联苯]-2-基 3-吡咯烷基醚盐酸盐

描述

5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride, also known as 5-Bromo-2-phenyl-3-pyrrolidin-1-yl-ether hydrochloride, is a synthetic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various chemical reactions. Its molecular weight is 291.7 g/mol and its melting point is 135-140°C.

科学研究应用

Antiproliferative/Cytotoxic Activity

This compound has been synthesized and evaluated for its potential in cancer treatment. It has been tested in vitro for antiproliferative and cytotoxic activity against various human cancer cell lines using MTT assay. The results have shown that some analogues of this compound exhibit activity that is better or comparable to that of cisplatin, a common chemotherapy drug, while also presenting lower toxicity .

Antifungal Activity

The brominated derivatives of indole phytoalexins, which include compounds like 5-Bromo[1,1’-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride, have been reported to possess a broad spectrum of biological activities, including antifungal properties. This makes them valuable for research into new antifungal agents .

Antibacterial Effects

In addition to antifungal activity, these compounds have also demonstrated moderate antibacterial effects. This suggests potential applications in the development of new antibacterial drugs or treatments .

Antiprotozoal Activity

The compound’s antiprotozoal activity has been noted, which could lead to new treatments for protozoal infections. This is particularly relevant for diseases that have developed resistance to current medications .

Anti-Aggregation Properties

Research has indicated that certain indole phytoalexins, which are structurally related to this compound, have anti-aggregation effects. This could be significant in the treatment of neurological disorders such as multiple sclerosis .

Cancer Chemopreventive Properties

The consumption of cruciferous vegetables, which produce indole phytoalexins upon stress, has been associated with a decreased risk of cancer. This compound, being a derivative of such phytoalexins, may contribute to cancer chemoprevention research .

Anticancer and Antiproliferative Effects

Continuing from its antiproliferative properties, this compound has shown anticancer effects against human cancer cell lines. This highlights its potential as a candidate for developing new cancer therapies .

Chemical Synthesis and Modification

The compound serves as a building block in chemical synthesis. Its brominated phenyl ring is a reactive site that can be used to create a variety of structurally diverse molecules for further biological evaluation .

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in the formation of carbon-carbon bonds .

Mode of Action

It’s known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically removed, leaving behind a radical that can engage in further reactions . This suggests that 5-Bromo[1,1’-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride might undergo similar transformations.

Biochemical Pathways

It’s known that brominated compounds can participate in various organic reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the compound, potentially affecting various biochemical pathways.

Result of Action

The compound’s potential participation in free radical reactions and suzuki–miyaura cross-coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds.

属性

IUPAC Name |

3-(4-bromo-2-phenylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO.ClH/c17-13-6-7-16(19-14-8-9-18-11-14)15(10-13)12-4-2-1-3-5-12;/h1-7,10,14,18H,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMGRBFBDLLPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

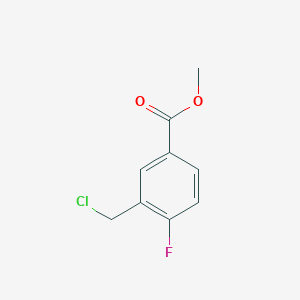

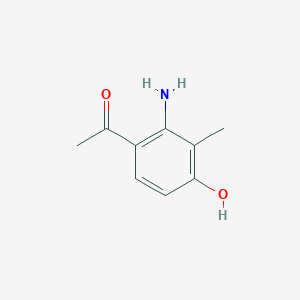

![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)

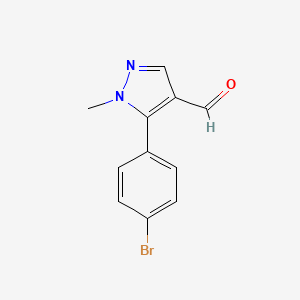

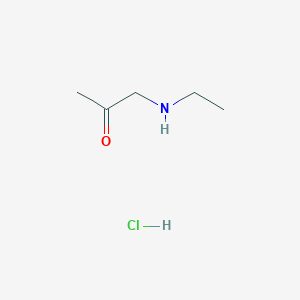

![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)